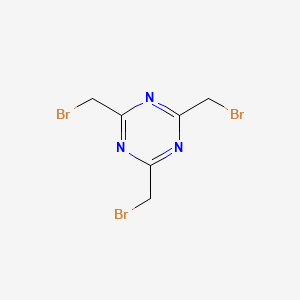![molecular formula C13H9ClO2S B14180084 2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde CAS No. 883752-42-9](/img/structure/B14180084.png)
2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is an organic compound with a molecular formula of C13H9ClO2S It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 2-position and a 4-[(4-hydroxyphenyl)sulfanyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with 4-mercaptophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 4-mercaptophenol attacks the aldehyde group of 2-chloro-4-hydroxybenzaldehyde, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzoic acid
Reduction: 2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of advanced materials, such as polymers and resins, due to its functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde largely depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. The hydroxyl and sulfanyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-hydroxybenzaldehyde: A simpler analog lacking the sulfanyl group, used in various synthetic applications.
4-Hydroxybenzaldehyde: Another analog without the chlorine and sulfanyl groups, commonly used in organic synthesis.
4-[(4-Hydroxyphenyl)sulfanyl]benzaldehyde: Similar structure but without the chlorine atom, used in similar research applications.
Uniqueness
2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is unique due to the presence of both chlorine and sulfanyl groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for various research applications.
Propiedades
Número CAS |
883752-42-9 |
|---|---|
Fórmula molecular |
C13H9ClO2S |
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
2-chloro-4-(4-hydroxyphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO2S/c14-13-7-12(4-1-9(13)8-15)17-11-5-2-10(16)3-6-11/h1-8,16H |
Clave InChI |
GEIVGOVBRXQSAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SC2=CC(=C(C=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
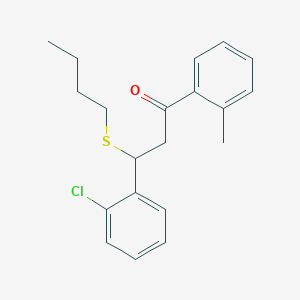

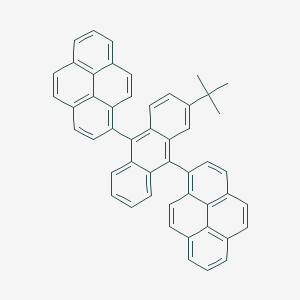

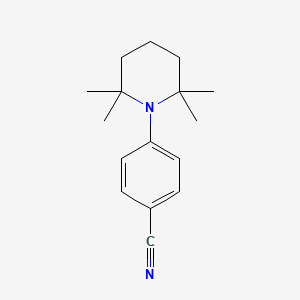
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)

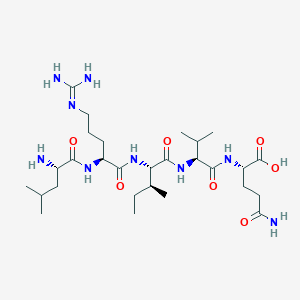
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
